- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312
Cas no 117411-09-3 (Coenzyme A, S-benzenepropanoate)
117411-09-3 structure
Product Name:Coenzyme A, S-benzenepropanoate
Número CAS:117411-09-3
MF:C30H44N7O17P3S
Megavatios:899.693348884583
CID:203914
PubChem ID:3081660
Update Time:2025-04-19
Coenzyme A, S-benzenepropanoate Propiedades químicas y físicas
Nombre e identificación
-
- Coenzyme A,S-benzenepropanoate
- phenylpropionyl-coenzyme A
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
- Coenzyme A, phenylpropionyl-
- Phenylpropionyl-coa
- S-{(9R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} 3-phenylpropanethioate (non-preferred name)
- 3-phenylpropanoyl-CoA
- Coenzyme A, S-benzenepropanoate
- 3-phenylpropionyl-coenzyme A
- dihydrocinnamoyl-CoA
- 3-phenylpropionyl-CoA
- dihydrocinnamoyl-coenzyme A
- 117411-09-3
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-phenylpropanethioate
- 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
- DTXSID50922420
- 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl]dihydrogen diphosphate}
- CHEBI:85675
- 3-Phenylpropionyl CoA
- C30H44N7O17P3S
- Phenylpropionyl-CoA; (Acyl-CoA); [M+H]+;
- SCHEMBL1490244
- Q27158699
-
- Renchi: 1S/C30H44N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-7,16-17,19,23-25,29,40-41H,8-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1
- Clave inchi: HYSDRCZPYSOWME-FUEUKBNZSA-N
- Sonrisas: S(C(CCC1C=CC=CC=1)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O
Atributos calculados
- Calidad precisa: 899.173
- Masa isotópica única: 899.173
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 9
- Recuento de receptores de enlace de hidrógeno: 22
- Recuento de átomos pesados: 58
- Cuenta de enlace giratorio: 23
- Complejidad: 1540
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -3.8
- Superficie del Polo topológico: 389Ų
Propiedades experimentales
- Denso: 1.76
- índice de refracción: 1.702
- PSA: 425.34000
- Logp: 2.55930
Coenzyme A, S-benzenepropanoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1R:SOCl2, S:CH2Cl2, overnight, reflux; reflux → rt
1.2S:CH2Cl2, overnight, rt
1.3R:Et3N, S:CH2Cl2, rt
2.1S:H2O, S:THF, overnight, rt, pH 8.5
3.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
3.2R:Cl3CCO2H, S:H2O
1.2S:CH2Cl2, overnight, rt
1.3R:Et3N, S:CH2Cl2, rt
2.1S:H2O, S:THF, overnight, rt, pH 8.5
3.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
3.2R:Cl3CCO2H, S:H2O
Referencia
Métodos de producción 2
Condiciones de reacción
1.1
Referencia
- Rational Control of Polyketide Extender Units by Structure-Based Engineering of a Crotonyl-CoA Carboxylase/Reductase in Antimycin Biosynthesis, Angewandte Chemie, 2015, 54(45), 13462-13465
Métodos de producción 3
Condiciones de reacción
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
Referencia
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
Métodos de producción 4
Condiciones de reacción
1.1R:Et3N, S:CH2Cl2, 30 min, rt; 10 min, cooled
1.2R:ClCO2Et, 10 min, rt; 2 h, rt
1.3R:KHCO3, S:H2O, S:THF, pH 7.5; 30 min, rt, pH 8.0
1.4R:HClO4, S:H2O, pH 4.5
1.2R:ClCO2Et, 10 min, rt; 2 h, rt
1.3R:KHCO3, S:H2O, S:THF, pH 7.5; 30 min, rt, pH 8.0
1.4R:HClO4, S:H2O, pH 4.5
Referencia
- Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA, Analytical Biochemistry, 2010, 401(1), 114-124
Coenzyme A, S-benzenepropanoate Raw materials
- 3-Phenylpropionic acid
- Coenzyme A, S-(3-phenyl-2-propenoate)
- Carbonate, hydrogen(8CI,9CI)
- trans-Cinnamic acid
- Dimethyl Phosphate Sodium Salt
- Coenzyme A Trilithium Salt
- Coenzyme A
Coenzyme A, S-benzenepropanoate Preparation Products
Coenzyme A, S-benzenepropanoate Literatura relevante
-
Mohan Pal,Stephen L. Bearne Org. Biomol. Chem. 2014 12 9760
-
Alison M. Hill,Betty L. Thompson,Jonathan P. Harris,Roger Segret Chem. Commun. 2003 1358
117411-09-3 (Coenzyme A, S-benzenepropanoate) Productos relacionados
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 85-61-0(Coenzyme A)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
上海帛亦医药科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Pearlk Chemicals Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote